molecular formula C24H17IN2O2 B4572843 N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide

N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide

Cat. No.: B4572843
M. Wt: 492.3 g/mol
InChI Key: IUYUTRJDYKPQPB-UHFFFAOYSA-N
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Description

N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide is a complex organic compound that features a naphthalene core substituted with an amide group and an iodinated benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the iodinated benzoyl derivative. This can be achieved through the iodination of benzoyl chloride using iodine and a suitable oxidizing agent. The iodinated benzoyl chloride is then reacted with 3-aminophenyl naphthalene-1-carboxamide under amide formation conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The iodinated benzoyl moiety can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols, and substitution reactions would result in various substituted derivatives.

Scientific Research Applications

N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biological assays due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The iodinated benzoyl moiety may facilitate binding to proteins or enzymes, potentially inhibiting their activity. The naphthalene core can interact with hydrophobic regions of biological molecules, enhancing the compound’s overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide
  • N-{3-[(3-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide

Uniqueness

N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodinated benzoyl group enhances its reactivity and potential for biological interactions, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[3-[(4-iodobenzoyl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17IN2O2/c25-18-13-11-17(12-14-18)23(28)26-19-7-4-8-20(15-19)27-24(29)22-10-3-6-16-5-1-2-9-21(16)22/h1-15H,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYUTRJDYKPQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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